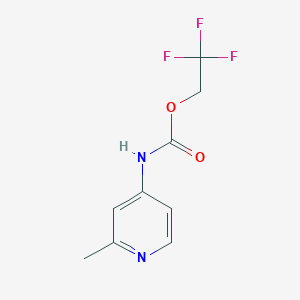
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group and a pyridinyl carbamate moiety, making it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate typically involves the reaction of 2-methylpyridin-4-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
化学反応の分析
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
科学的研究の応用
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate has several scientific research applications:
作用機序
The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate can be compared with similar compounds such as:
2,2,2-trifluoroethyl N-(4-methylpyridin-2-yl)carbamate: This compound has a similar structure but with the methyl group at a different position on the pyridine ring.
2,2,2-trifluoroethyl N-(2-methylpyridin-3-yl)carbamate: Another similar compound with the trifluoroethyl group attached to a different position on the pyridine ring.
生物活性
2,2,2-Trifluoroethyl N-(2-methylpyridin-4-yl)carbamate (CAS Number: 1520660-94-9) is a compound of interest due to its potential biological activities. Its molecular formula is C9H9F3N2O2, with a molecular weight of 234.17 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies indicate that carbamate derivatives, including those similar to this compound, exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. The structure-activity relationship (SAR) suggests that the trifluoroethyl group enhances the potency against specific cancer cell lines by improving lipophilicity and binding affinity to target proteins .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyridine-containing carbamates. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, studies have shown that related compounds effectively reduce inflammation in animal models by targeting nuclear factor kappa B (NF-kB) pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Cytokine Modulation : It appears to influence the expression of various cytokines, thereby modulating immune responses.
- Cell Membrane Interaction : Similar compounds have been noted for their ability to disrupt cellular membranes in pathogenic bacteria, leading to cell lysis .
Case Studies
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-6-4-7(2-3-13-6)14-8(15)16-5-9(10,11)12/h2-4H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLSOSFMWJUKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














